molecular formula C11H10ClN3O B2774295 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 135436-95-2

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2774295
CAS No.: 135436-95-2
M. Wt: 235.67
InChI Key: DAUJDMVOVJWMKW-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring and a 1,2,4-oxadiazole ring fused with a cyclopropyl group. It is commonly used in various scientific research applications due to its unique structural features and reactivity.

Chemical Reactions Analysis

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-7-3-4-8(9(13)5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUJDMVOVJWMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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